Allyl 2-oxo-2-phenylacetate
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Overview
Description
{11})H({10})O(_{3}). This compound is an ester derivative, characterized by the presence of an allyl group attached to a 2-oxo-2-phenylacetate moiety. It is commonly used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 2-oxo-2-phenylacetate can be synthesized through the esterification of phenylglyoxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Allyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Allyl 2-hydroxy-2-phenylacetate.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Allyl 2-oxo-2-phenylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of allyl 2-oxo-2-phenylacetate involves its interaction with molecular targets through its ester and allyl functional groups. The compound can undergo hydrolysis to release phenylglyoxylic acid, which can further participate in various biochemical pathways. The allyl group can also engage in radical reactions, contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxylic acid: A precursor in the synthesis of allyl 2-oxo-2-phenylacetate, with similar reactivity.
Allyl phenylacetate: Another ester derivative with an allyl group, used in fragrance and flavor industries.
Uniqueness
This compound is unique due to its combination of an allyl group and a 2-oxo-2-phenylacetate moiety, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
prop-2-enyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C11H10O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
PMQKSRSJAUZEAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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